![molecular formula C8H9FN2O4S B563633 cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 CAS No. 1217728-33-0](/img/structure/B563633.png)

cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

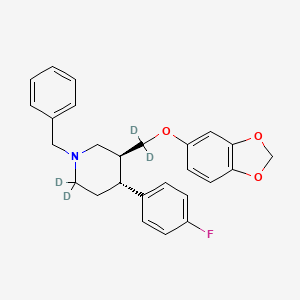

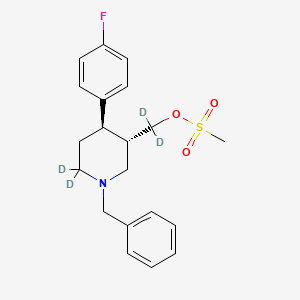

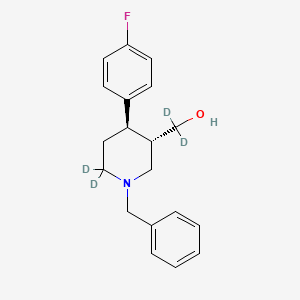

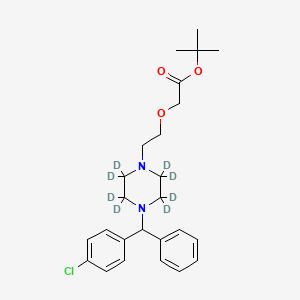

“Cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2” is a compound with the molecular formula C8H9FN2O4S . It is an antiviral nucleoside analog and also an impurity found in emtricitabine . The compound is also related to Lamivudine .

Molecular Structure Analysis

The compound has a molecular weight of 251.21 g/mol . The IUPAC name is 5-fluoro-1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-ylpyrimidine-2,4-dione . The InChI and SMILES strings provide more detailed structural information .Physical and Chemical Properties Analysis

The compound has a molecular weight of 251.21 g/mol, and its computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 . The compound is sparingly soluble in DMSO and slightly soluble in methanol . It has a melting point of 192-194°C .科学的研究の応用

Structural Analysis and Enantiomeric Properties

Absolute Configuration of the Antiviral Agent

The absolute configuration of cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 (FTC) was determined through X-ray crystallographic analysis, highlighting the L-isomer as the most active enantiomer. This study detailed the molecular structure and conformations, crucial for understanding the compound's antiviral mechanisms (Van Roey et al., 1993).

Antiviral Mechanisms

HIV-1 Reverse Transcriptase Inhibition

Both enantiomers of the compound, particularly the (-) enantiomer, demonstrated a potent inhibitory effect on the production of full-length minus-strand DNA in an endogenous reverse transcriptase reaction, a significant step in the replication process of HIV-1 (Wilson et al., 1993).

Anti-Hepatitis B Virus Activities

The (-) enantiomer of the compound showed potent antiviral activity against hepatitis B virus (HBV) with minimal cytotoxicity, indicating its potential as a therapeutic agent for HBV infection. The study emphasizes the importance of the anabolism to the 5'-triphosphate for its antiviral activity (Furman et al., 1992).

Metabolic Studies

Human Urinary Metabolites Identification

The compound's metabolites in human urine were identified using advanced spectroscopic methods, aiding in understanding the drug's metabolism and excretion profile, which is crucial for its pharmacokinetics (Shockcor et al., 1996).

Pharmacological Studies

In Vivo Antiviral Activity and Pharmacokinetics

Studies in various animal models, including woodchucks and mice, demonstrated the compound's pharmacokinetics, bioavailability, and potent anti-HBV activity. These studies are pivotal in advancing the compound's preclinical development and understanding its therapeutic potential and safety profile (Cullen et al., 1997; Frick et al., 1994).

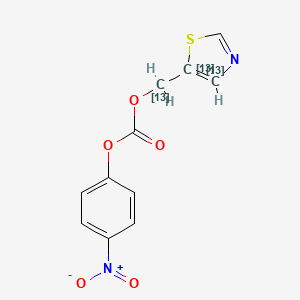

Synthetic and Analytical Studies

Synthesis of Lamivudine and Analogues

The synthesis methods for lamivudine (a closely related compound) and its analogues have been explored, providing insight into the chemical properties and potential for further modification to enhance therapeutic effectiveness (Roy et al., 2009; Khan et al., 1999).

作用機序

Target of Action

The compound, also known as “5-Fluoro-1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-ylpyrimidine-2,4-dione”, is an antiviral nucleoside analog . It primarily targets the human immunodeficiency virus type 1 (HIV-1) .

Mode of Action

The compound acts as a potent inhibitor of HIV-1 It interacts with the virus and inhibits its replication, thereby preventing the spread of the virus within the host

Biochemical Pathways

The compound affects the biochemical pathways involved in the replication of HIV-1 . By inhibiting these pathways, it disrupts the life cycle of the virus and prevents it from infecting new cells.

Pharmacokinetics

It is known to be sparingly soluble in dmso and slightly soluble in methanol , which may influence its bioavailability and distribution within the body.

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication . This leads to a decrease in viral load within the host, slowing the progression of the disease and reducing the risk of transmission.

生化学分析

Biochemical Properties

The compound plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is activated via 2′-deoxycytidine kinase-mediated phosphorylation . The nature of these interactions is complex and involves a variety of biochemical processes .

Cellular Effects

The compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context in which the compound is introduced.

Molecular Mechanism

The molecular mechanism of action of the compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it inhibits viral reverse transcriptase in a dCTP-competitive manner .

Metabolic Pathways

The compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels

特性

IUPAC Name |

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1/i8+1,10+1,11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYOPLNKQJQFM-WHTUVWIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)[15N]2C=C(C(=O)[15NH][13C]2=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675906 |

Source

|

| Record name | 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217728-33-0 |

Source

|

| Record name | 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)

![4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide](/img/no-structure.png)

![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)